C4-Aminomethyl Regioisomer Enables PAK1 Inhibitor Scaffold Construction vs. C3 Analogs
The 4-aminomethyl substitution pattern in (1-Tosyl-1H-indol-4-YL)methanamine provides direct synthetic access to 1-(1H-indol-4-yl)ethanamine intermediates for serine/threonine PAK1 inhibitor development. In contrast, the more commercially prevalent 3-substituted analog (1-Tosyl-indole-3-methylamine, CAS 188988-45-6) yields 3-substituted products that occupy different chemical space in kinase binding pockets, as documented in distinct patent families [1][2]. The 4-yl substitution pattern is explicitly required for constructing 1-(1H-indol-4-yl)ethanamine-based inhibitors targeting PAK1, with the 4-position ethanamine intermediate obtained in 79% yield under standard deprotection conditions (KOH/MeOH, 4 hours) [2].
| Evidence Dimension | Synthetic utility for kinase inhibitor scaffolds |
|---|---|
| Target Compound Data | Enables synthesis of 1-(1H-indol-4-yl)ethanamine, a PAK1 inhibitor intermediate |
| Comparator Or Baseline | 1-Tosyl-indole-3-methylamine (CAS 188988-45-6) yields 3-substituted products, documented in distinct anti-adipogenic/dyslipidemic patent families |
| Quantified Difference | 4-substitution vs. 3-substitution—leads to orthogonal biological target profiles; deprotection yield 79% for the 4-yl intermediate |
| Conditions | KOH in MeOH, 4 h reaction for deprotection [2] |
Why This Matters
Procurement of the correct 4-yl regioisomer is non-negotiable for projects targeting PAK1 kinase inhibitors—the 3-yl analog will not yield the required scaffold geometry.
- [1] Molaid. 1-(1-tosyl-1H-indol-4-yl)ethanamine (CAS 1425933-69-2). Reaction Database: SERINE/THREONINE PAK1 INHIBITORS, 2026. View Source
- [2] Molaid. 2-(1-(1-tosyl-1H-indol-4-yl)ethyl)isoindoline-1,3-dione (CAS 1425933-65-8). Reaction Database: SERINE/THREONINE PAK1 INHIBITORS, 2026. View Source
